2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine is an organic compound characterized by a pyridine ring substituted with a chloro group and a trifluoromethyl-oxadiazole moiety. This compound exhibits significant chemical stability and reactivity due to its unique structural features, making it valuable in various scientific and industrial applications. The compound's IUPAC name reflects its complex structure, which integrates elements from both pyridine and oxadiazole chemistry, indicating potential for diverse applications in medicinal chemistry and materials science.
The compound is classified under the category of heterocyclic compounds, specifically as a pyridine derivative. Its molecular formula is , with a CAS number of 1203898-23-0. The trifluoromethyl group contributes to its unique properties, enhancing lipophilicity and biological activity, which are critical in drug design and development .
The synthesis of 2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine can be achieved through several methods involving the reaction of pyridine derivatives with oxadiazole precursors. One common approach involves the use of chloroacetic acid in the presence of phosphorus oxychloride as a chlorinating agent.
The compound features a pyridine ring at position 3, substituted by a 5-(trifluoromethyl)-1,2,4-oxadiazol moiety. The presence of the chloro group at position 2 enhances the electrophilic character of the molecule.
The compound can participate in various chemical reactions, particularly those involving nucleophilic substitutions due to its electrophilic chloro group. It can also undergo cycloaddition reactions with suitable reagents.
The mechanism of action for 2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine in biological systems often involves its interaction with specific cellular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes and interact with various enzymes or receptors.
Research indicates that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines, suggesting that it may inhibit specific pathways involved in tumor growth .
Relevant analyses include spectroscopic techniques (IR, NMR) confirming structural integrity and purity .
The compound has potential applications in:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its biological potential was recognized. Oxolamine (Perebron®), introduced in the 1960s as a cough suppressant, marked the first therapeutic application of this scaffold [1] [7]. Over the past four decades, 1,2,4-oxadiazoles have evolved into privileged structures in drug discovery due to their unusually broad-spectrum biological activities. These include anticancer, antiviral, antibacterial, anti-inflammatory, and central nervous system (CNS)-targeting effects [1] [5]. The discovery of naturally occurring 1,2,4-oxadiazoles like phidianidine A and B (from sea slug Phidiana militaris) and quisqualic acid (from Quisqualis indica seeds) further validated their biological relevance [1]. Notably, the period from 2005–2020 witnessed a doubling in research output focused on 1,2,4-oxadiazole derivatives, reflecting their growing importance in addressing multidrug resistance and undruggable targets [5] [7].
Table 1: Historical Milestones of 1,2,4-Oxadiazole Derivatives in Drug Discovery
Year | Development | Therapeutic Application |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | N/A |
1960s | Oxolamine approved (First-In-Class drug) | Cough suppressant |
1980s | Prenoxdiazine, Butalamine developed | Antitussive, vasodilator |
1990s | Fasiplon, Pleconaril approved | Anxiolytic, antiviral |
2000s | Ataluren, Proxazole developed | Muscular dystrophy, GI disorders |
2011 | Isolation of phidianidine A/B (natural products) | Cytotoxic agents |
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester and amide functionalities due to its comparable electronic distribution and spatial geometry, while offering superior metabolic stability. This bioisosteric replacement strategy addresses the hydrolytic susceptibility of esters and amides in physiological environments [3] [8]. The heterocycle’s dipole moment (~3.5 D) and aromatic character enable π-stacking interactions with biological targets, while the nitrogen and oxygen atoms facilitate hydrogen bonding [6] [7]. Crucially, 1,2,4-oxadiazoles exhibit enhanced hydrolytic stability compared to esters, with half-lives extending from minutes to hours under physiological conditions [1] [8]. This property is exemplified in drugs like pleconaril, where the oxadiazole ring maintains antiviral activity against picornaviruses while resisting enzymatic degradation [1].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Ester/Amide Functionalities
Property | 1,2,4-Oxadiazole | Ester | Amide |
---|---|---|---|
Hydrolytic Stability | High (t₁/₂ = 5–24 h) | Low (t₁/₂ = 0.1–1 h) | Moderate (t₁/₂ = 1–5 h) |
Dipole Moment | ~3.5 D | ~1.8 D | ~3.7 D |
H-Bond Acceptors | 3 sites | 2 sites | 2 sites |
Metabolic Susceptibility | Low (resists esterases/proteases) | High (esterase cleavage) | Moderate (protease cleavage) |
logP Contribution | +0.5 to +1.2 | +0.2 to +0.7 | -0.5 to +0.3 |
The trifluoromethyl (-CF₃) group is a critical pharmacophore in modern drug design, with profound impacts on the physicochemical properties of 1,2,4-oxadiazole derivatives. When incorporated at the C5 position of the oxadiazole ring (as in 2-chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine), it confers enhanced lipophilicity (increased logP by ~0.9), metabolic stability, and bioavailability [2] [9]. The strong electron-withdrawing effect of -CF₃ (Hammett σₘ = 0.43) reduces the electron density of the oxadiazole ring, increasing its resistance to nucleophilic attack and oxidative metabolism [5] [8]. Additionally, the -CF₃ group enhances target binding through hydrophobic interactions and fluorine-specific effects such as dipolar interactions and orthogonal multipolar contacts with protein residues [9]. These properties are strategically leveraged in antimicrobial and CNS drug candidates, where the trifluoromethyl-oxadiazole combination improves blood-brain barrier permeability and intracellular accumulation [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0